Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 82419-95-2
VCID: VC15950319
InChI: InChI=1S/C12H12N2O3/c1-2-16-12(15)7-6-13-8-4-3-5-9-10(8)11(7)17-14-9/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate

CAS No.: 82419-95-2

Cat. No.: VC15950319

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate - 82419-95-2

Specification

CAS No. 82419-95-2
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name ethyl 3-oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7-tetraene-5-carboxylate
Standard InChI InChI=1S/C12H12N2O3/c1-2-16-12(15)7-6-13-8-4-3-5-9-10(8)11(7)17-14-9/h6H,2-5H2,1H3
Standard InChI Key MAGRQNTZWGCCNB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C2CCCC3=NOC1=C23

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound features a tricyclic system comprising a quinoline core fused with an isoxazole ring. The IUPAC name, ethyl 3-oxa-2,7-diazatricyclo[6.3.1.0⁴,¹²]dodeca-1,4(12),5,7-tetraene-5-carboxylate, reflects its intricate topology . Key structural attributes include:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • Quinoline moiety: A bicyclic system with a benzene ring fused to a pyridine ring.

  • Ethyl ester group: A carboxylate substituent at position 3, enhancing solubility for synthetic intermediates .

The planar structure is stabilized by π-conjugation across the fused rings, as evidenced by its canonical SMILES representation: CCOC(=O)C1=CN=C2CCCC3=NOC1=C23 .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight232.23 g/mol
CAS Registry Number82419-95-2
XLogP32.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthetic Methodologies

General Approaches to Isoxazoloquinoline Synthesis

While explicit protocols for this compound are scarce, its synthesis likely involves:

  • Cyclization Reactions: Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes or alkenes . For example, halogenoximes (e.g., chloroxime) react with trifluoropropene derivatives in the presence of NaHCO₃ to yield 3,5-disubstituted isoxazoles .

  • Quinoline Functionalization: Subsequent fusion of the isoxazole with a preformed quinoline backbone using Friedländer or Skraup syntheses.

  • Esterification: Introduction of the ethyl carboxylate group via acid-catalyzed esterification of a carboxylic acid intermediate .

A hypothetical pathway is outlined below:

Nitrile Oxide Intermediate+Quinoline DerivativeNaHCO3,EtOAcIsoxazoloquinoline CoreEthanol, H+Ethyl Ester Product\text{Nitrile Oxide Intermediate} + \text{Quinoline Derivative} \xrightarrow{\text{NaHCO}_3, \text{EtOAc}} \text{Isoxazoloquinoline Core} \xrightarrow{\text{Ethanol, H}^+} \text{Ethyl Ester Product}

Regioselectivity in cycloadditions is governed by steric and electronic factors, favoring 3,5-disubstitution over 3,4-isomers .

Analytical and Spectral Data

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a quartet for the ester CH₂ (δ 4.1–4.3 ppm), and aromatic protons in the δ 7.0–8.5 ppm range .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=N stretching) .

Table 2: Hypothetical Spectral Peaks

TechniqueKey Signals
¹H NMRδ 1.35 (t, 3H), δ 4.25 (q, 2H), δ 7.8 (m, 3H)
¹³C NMRδ 14.1 (CH₃), δ 61.5 (CH₂), δ 165.2 (C=O)
MS (ESI+)m/z 233.1 [M+H]⁺

Challenges and Future Directions

Synthetic Hurdles

  • Exothermic Reactions: Ester hydrolysis to carboxylic acids requires controlled conditions to mitigate exothermicity .

  • Regioselectivity: Ensuring 3,5-disubstitution during cycloaddition necessitates precise stoichiometry and solvent selection .

Research Opportunities

  • Biological Screening: Prioritize assays for AChE, MAO-B, and TPO receptor activity.

  • Derivatization: Explore fluorinated analogs (e.g., CF₃ substitution) to enhance metabolic stability .

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